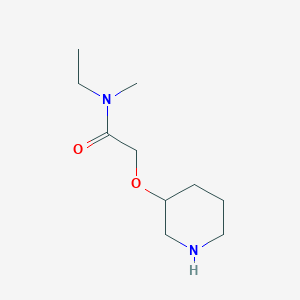

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-N-methyl-2-piperidin-3-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-5-4-6-11-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAXXCQGYNHPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639921 | |

| Record name | N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-76-4 | |

| Record name | N-Ethyl-N-methyl-2-[(piperidin-3-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves a nucleophilic substitution reaction between N-ethyl-N-methylacetamide and 3-hydroxypiperidine. The reaction mechanism typically proceeds via the displacement of a suitable leaving group on the acetamide precursor by the nucleophilic hydroxyl group of 3-hydroxypiperidine, forming the piperidin-3-yloxy linkage.

Key aspects of the synthesis include:

- Reactants: N-ethyl-N-methylacetamide and 3-hydroxypiperidine.

- Base Catalysts: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to deprotonate the hydroxyl group of 3-hydroxypiperidine, enhancing its nucleophilicity.

- Solvent and Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis, typically in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Mild to moderate heating (e.g., 50–80°C) is often applied to drive the reaction to completion.

- Reaction Time: Several hours (e.g., 4–12 hours) depending on scale and conditions.

This synthetic route is favored for its straightforwardness and relatively high yield, providing a reliable method for laboratory-scale preparation.

Industrial Production Methods

At the industrial scale, production of this compound is optimized for efficiency, yield, and purity by employing:

- Continuous Flow Reactors: These systems allow precise control over reaction parameters such as temperature, mixing, and residence time, enhancing reproducibility and scalability.

- Catalyst Optimization: Use of heterogeneous or homogeneous catalysts to accelerate the nucleophilic substitution step.

- Purification Techniques: Post-reaction purification is typically achieved through distillation under reduced pressure or recrystallization from suitable solvents to obtain high-purity product.

- Process Control: Strict control of moisture and oxygen levels to prevent side reactions and degradation.

These industrial methodologies aim to maximize throughput while maintaining product quality suitable for further research or pharmaceutical applications.

Data Table: Summary of Preparation Method Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | N-ethyl-N-methylacetamide, 3-hydroxypiperidine | Same as laboratory scale |

| Base Catalyst | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Optimized catalysts, possibly heterogeneous |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvents with moisture control |

| Temperature | 50–80°C | Controlled, often continuous flow at optimized temperature |

| Reaction Time | 4–12 hours | Continuous flow with residence time control |

| Purification | Recrystallization or column chromatography | Distillation or recrystallization |

| Yield | Moderate to high (typically >70%) | High yield (>80%) with process optimization |

| Product Purity | >95% (analytical grade) | >98% (pharmaceutical grade) |

Detailed Research Findings and Analysis

Reaction Mechanism Insights

The nucleophilic substitution reaction is facilitated by the deprotonation of the hydroxyl group on 3-hydroxypiperidine, generating a more reactive alkoxide ion that attacks the electrophilic carbon adjacent to the acetamide nitrogen. This leads to the formation of the ether linkage (piperidin-3-yloxy) at the 2-position of the acetamide.

Optimization Strategies

Research indicates that:

- Base Selection: Sodium hydride provides stronger deprotonation but requires careful handling due to its reactivity; potassium carbonate offers a milder alternative with easier handling.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates.

- Temperature Control: Elevated temperatures increase reaction kinetics but must be balanced against potential decomposition.

- Anhydrous Conditions: Essential to prevent hydrolysis of acetamide and side reactions.

Purification and Characterization

Purification methods such as recrystallization from ethanol or ethyl acetate yield pure crystalline products. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the ether linkage and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically achieving >95% for research-grade material.

Stability Considerations

The compound exhibits stability under neutral and mildly basic conditions but is susceptible to hydrolysis under strong acidic or alkaline environments, leading to cleavage of the acetamide or ether bonds. Storage under inert atmosphere and at temperatures below 25°C is recommended to maintain integrity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine oxygen and acetamide groups facilitate nucleophilic substitution under basic conditions. A key reaction involves displacement of the piperidinyloxy group:

-

Reagents/Conditions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents like THF or DMF.

-

Example : Reaction with alkyl halides (R-X) produces N-ethyl-N-methyl-2-(alkyloxy)acetamide derivatives.

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methyl iodide | N-Ethyl-N-methyl-2-(methoxy)acetamide | 78% | NaH, THF, 0°C → RT |

Mitsunobu Reactions

The hydroxyl group on piperidine can participate in Mitsunobu reactions to form ethers or esters:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine) .

-

Application : Used to introduce protective groups (e.g., Boc) or linkers in drug synthesis .

| Substrate | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxypiperidine | Boc-protected alcohol | Boc-protected derivative | 85% |

Oxidation

-

Piperidine Ring : Catalytic oxidation (e.g., KMnO₄/H₂SO₄) converts piperidine to pyridine derivatives.

-

Amide Group : Oxidizing agents like H₂O₂ or O₃ may generate nitroso intermediates.

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces the amide carbonyl to a secondary amine .

-

Example : Hydrogenation yields N-ethyl-N-methyl-2-(piperidin-3-yloxy)ethylamine.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Amine derivative | 65% |

Deprotection and Functionalization

The piperidine nitrogen often requires deprotection during synthesis:

-

Acid/Base Deprotection : Boc groups are removed with TFA or HCl/dioxane .

-

Functionalization : Amine groups react with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) .

| Protected Group | Deprotection Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Boc | TFA (neat) | Free amine | RT, 2h |

Catalytic Cross-Coupling

The compound’s aryl/heteroaryl derivatives participate in Suzuki-Miyaura couplings:

| Boronic Acid | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Biaryl derivative | 72% | Pd(PPh₃)₄ |

Hydrolysis and Condensation

-

Amide Hydrolysis : Strong acids (HCl) or bases (NaOH) cleave the acetamide to carboxylic acids.

-

Condensation : Reacts with aldehydes/ketones to form imines or hydrazones.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 88% |

Industrial-Scale Reactions

Large-scale synthesis employs continuous flow reactors for efficiency:

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide exhibits several noteworthy biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, indicating its utility in developing new antimicrobial agents.

- Antiviral Activity : Investigations are underway to assess its efficacy against viral pathogens, which could position it as a candidate for antiviral drug development.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Several studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent.

Case Study 2: Neuropharmacological Investigation

In a behavioral study involving rodent models, the administration of this compound was shown to affect anxiety-like behaviors, suggesting its influence on the central nervous system. The findings point towards its potential use in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide and related compounds:

Key Observations:

- Substituent Effects : The presence of a piperidin-3-yloxy group in the target compound introduces a saturated nitrogen-containing ring, which may enhance solubility in polar solvents compared to aromatic pyridyl analogs (e.g., N-Ethyl-N-methyl-2-(3-pyridyl)acetamide) .

- Functional Groups: The hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide introduces reactivity distinct from the ether linkage in the target compound, possibly affecting stability and biological interactions .

Actividad Biológica

N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide (EMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

EMPA is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.28 g/mol

- Functional Groups : Amide group, piperidine ring, and an ethyl substituent on the nitrogen atom.

The presence of these functional groups allows EMPA to engage in significant biological interactions, particularly through hydrogen bonding and hydrophobic interactions with various biological targets.

Biological Activity

Research indicates that EMPA exhibits significant biological activity across several domains:

1. Neuropharmacological Effects

- EMPA has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest it may have applications in treating neurodegenerative diseases or disorders related to neurotransmitter imbalances.

2. Antimicrobial Properties

3. Anticancer Activity

- Derivatives containing piperidine have exhibited significant cytotoxicity against various cancer cell lines. This suggests that EMPA may also possess anticancer properties, warranting further investigation into its mechanisms of action against tumors.

Structure-Activity Relationship (SAR)

The biological activity of EMPA can be influenced by modifications to its structure. The following table summarizes findings related to structural modifications and their impact on biological efficacy:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide | Dimethyl substitution on nitrogen | Antimicrobial activity |

| N-Methyl-2-(piperidin-4-yloxy)acetamide | Methyl substitution on nitrogen | Neuroprotective effects |

| 2-(Quinoline-4-yloxy)acetamides | Quinoline moiety instead of piperidine | Enhanced antimycobacterial activity |

| N-Ethyl-N'-phenylurea | Urea functional group instead of amide | Anticancer properties |

This table highlights how specific modifications can enhance or alter the reactivity profile of EMPA, potentially improving its stability and biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to EMPA. Notable findings include:

- Neuroprotective Effects : A study demonstrated that compounds with similar piperidine structures could significantly protect neuronal cells from apoptosis induced by oxidative stress.

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of piperidine exhibited cytotoxic effects against a range of cancer cell lines, suggesting that modifications to EMPA could enhance its anticancer properties.

Synthesis Methods

The synthesis of EMPA typically involves several key steps that allow for precise control over the product's purity and yield. Common methods include:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Reagents : Various reagents are utilized to facilitate the formation of the amide bond and introduce the ethyl group.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide, and how do reaction conditions affect intermediate stability?

The compound is synthesized via multi-step reactions, including substitution under alkaline conditions (e.g., nitrobenzene derivatives reacting with alcohols like pyridinemethanol), followed by reduction (e.g., iron powder in acidic media) and condensation with reagents like cyanoacetic acid . Critical parameters include temperature control (0–5°C to minimize side reactions) and catalyst selection (e.g., piperidine for regioselectivity) . Intermediate stability is enhanced by inert atmospheres and avoiding hydrolytic conditions.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound in research settings?

High-resolution NMR (¹H/¹³C) and HRMS are primary tools for structural confirmation. X-ray crystallography (using SHELX software) resolves stereochemical ambiguities . Purity is assessed via reverse-phase HPLC with UV/Vis detection, calibrated against pharmacopeial standards when available .

Advanced Research Questions

Q. How can researchers address inconsistencies in the reported pharmacokinetic profiles of this compound across different experimental models?

Cross-validation using standardized assays (e.g., uniform protein binding protocols) and species-specific metabolic profiling (e.g., cytochrome P450 activity assays) can reconcile discrepancies. Dose-response alignment and physiologically based pharmacokinetic (PBPK) modeling help isolate variables like bioavailability differences .

Q. What strategies are effective in enhancing the stereochemical purity of this compound during asymmetric synthesis?

Enantioselective catalysis (e.g., chiral organocatalysts) and solvent optimization (e.g., polar aprotic solvents like DMF) improve stereoselectivity. Chiral HPLC monitoring at each step ensures fidelity, while kinetic resolution techniques minimize racemization .

Q. What computational frameworks are most suitable for predicting the binding affinity of this compound with neurological receptors?

Molecular docking (e.g., AutoDock Vina) with DFT-optimized ligand geometries predicts binding modes. Validation against X-ray crystallographic data (refined via SHELXL) enhances accuracy, particularly for piperidine ring interactions .

Q. How should researchers mitigate risks associated with the potential carcinogenicity of this compound in laboratory environments?

Adhere to NIOSH PPE standards (double gloves, face shields) and use fume hoods for handling. Waste must be classified as hazardous and disposed via certified facilities. Regular exposure monitoring and substitution with less toxic analogs (if viable) are recommended .

Methodological Considerations

- Synthesis Optimization : Vary catalysts (e.g., transition metals vs. organocatalysts) and solvent systems to improve yield .

- Data Contradiction Analysis : Use meta-analyses to identify confounding variables (e.g., impurity profiles in biological assays) .

- Safety Protocols : Implement tiered risk assessments (e.g., OECD guidelines) for toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.